3-(4-Methylpiperazin-1-yl)butanoic acid
Overview
Description
“3-(4-Methylpiperazin-1-yl)butanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, has been reported . It has a molecular weight of 186.25 and its IUPAC name is 4-(4-methyl-1-piperazinyl)butanoic acid . The InChI code is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, have been reported .Scientific Research Applications
Anticancer Activity
3-(4-Methylpiperazin-1-yl)butanoic acid derivatives show promising anticancer properties. For instance, a study explored the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208), revealing its excellent in vivo and in vitro anticancer activity with low toxicity. This compound is extensively metabolized, producing various metabolites with potential therapeutic applications (Jiang et al., 2007).
Anticonvulsant and Antinociceptive Properties
Hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids with piperazinamides have shown significant anticonvulsant and antinociceptive activities. These compounds are potential new hybrid anticonvulsants and demonstrate a safety profile comparable or superior to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Synthesis and Structural Analysis
Research on this compound has led to the development of novel synthetic routes and structural analyses of related compounds. For instance, efficient synthesis methods for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, have been developed. These methods facilitate large-scale synthesis and provide insights into the compound's structural properties (Koroleva et al., 2012).
Inhibitory Activity Against Urease Enzyme
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized for their potent inhibitory potential against the urease enzyme. These compounds, derived from 4-(1H-indol-3-yl)butanoic acid, show promise as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Anticholinesterase Activity
Compounds synthesized with the this compound framework, such as 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, have been studied for their anticholinesterase activity. This research contributes to the development of potential therapeutic agents for diseases associated with cholinesterase inhibition (Filippova et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(7-9(12)13)11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRQDRPFLZWCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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